4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester
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Overview
Description
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol . This compound is commonly used in organic synthesis, particularly in palladium-catalyzed carbon-carbon cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester typically involves the reaction of 4-Trifluoromethyl-1-phenylvinylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Major Products
The major products formed from these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .
Scientific Research Applications
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and molecular probes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity . Similar compounds include:
1-Phenylvinylboronic acid pinacol ester: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
trans-2-Phenylvinylboronic acid pinacol ester: Similar structure but different stereochemistry, affecting its reactivity in cross-coupling reactions.
4-Acetoxyphenylboronic acid pinacol ester: Contains an acetoxy group instead of a trifluoromethyl group, leading to different chemical behavior.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-6-8-12(9-7-11)15(17,18)19/h6-9H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEPDYSRKLLXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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